molecular formula C12H15N5O5S B2397634 Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 303969-45-1

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B2397634
CAS No.: 303969-45-1
M. Wt: 341.34
InChI Key: LTTQZJUUSXSEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a useful research compound. Its molecular formula is C12H15N5O5S and its molecular weight is 341.34. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

The compound's derivative, the 2-(p-nitrophenylthio)ethyl group, has been used for carboxyl-group protection in peptide synthesis. It offers selective removal and has certain advantages over other groups like the 2-methylthioethyl group, especially when treated with alkali at specific pH levels (Amaral, 1969).

Antimicrobial Activities

Derivatives of this compound have been synthesized and shown to exhibit in vitro antimicrobial activities. These activities are observed against both Gram-positive and Gram-negative bacteria. The relationship between the molecular structure and biological activity of these compounds was also studied, highlighting the potential for drug development (Sharma et al., 2004).

Inhibition of Bacterial Enzymes

The compound's analogs have been studied for their ability to inhibit S-adenosylmethionine decarboxylase from Escherichia coli. This inhibition is significant as it suggests potential therapeutic applications in targeting bacterial metabolic pathways (Weitkamp et al., 1991).

Synthesis of Thienothiopyrans

Ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate derivatives have been used in the synthesis of highly substituted thienothiopyrans. This synthesis involves a complex process that includes enamine formation, aldol condensation, and Michael addition. These compounds are notable for their potential in various chemical and pharmaceutical applications (Indumathi et al., 2010).

Properties

IUPAC Name

ethyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5S/c1-3-22-7(19)5-23-12-14-9-8(17(12)4-6(13)18)10(20)15-11(21)16(9)2/h3-5H2,1-2H3,(H2,13,18)(H,15,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQZJUUSXSEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.